molecular formula C23H21N3O5S B2738795 N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide CAS No. 922137-72-2

N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2738795
CAS No.: 922137-72-2
M. Wt: 451.5
InChI Key: JKGLCVFYSYYGSX-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C23H21N3O5S and its molecular weight is 451.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Studies on related compounds have shown a wide range of chemical reactions leading to the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry. For instance, research by Terada et al. (1973) on benzodiazepinooxazoles revealed reactions and rearrangements of benzo derivatives, providing a foundation for synthesizing compounds with potential therapeutic applications (Terada, Yabe, Miyadera, & Tachikawa, 1973). Similar synthetic pathways might be applicable to our compound of interest, opening avenues for creating new drugs.

Antimicrobial and Anticancer Activities

The exploration of sulfamoyl moiety-containing compounds, like our compound, has shown promise in developing antimicrobial agents. Darwish (2014) demonstrated the synthesis and antimicrobial evaluation of new heterocyclic compounds incorporating a sulfamoyl moiety, highlighting their potential as antimicrobial agents (Darwish, 2014). This suggests that N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide could also be investigated for its antimicrobial properties.

Furthermore, compounds with similar structures have been evaluated for their anticancer activities. Ravinaik et al. (2021) discussed the design, synthesis, and anticancer evaluation of benzamide derivatives, indicating the potential of such compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). This research pathway could be relevant for assessing the anticancer potential of this compound.

Properties

IUPAC Name

N-[3-methyl-4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-3-22(27)24-15-9-11-21(14(2)12-15)32(29,30)26-16-8-10-19-17(13-16)23(28)25-18-6-4-5-7-20(18)31-19/h4-13,26H,3H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGLCVFYSYYGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.